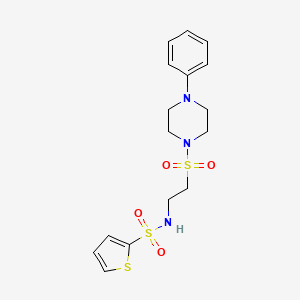

4-氯-N-苯乙基苯磺酰胺

货号 B2567231

CAS 编号:

133276-82-1

分子量: 295.78

InChI 键: ILLHJXGCNCFSMF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

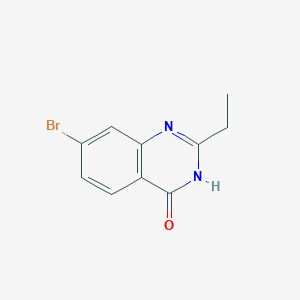

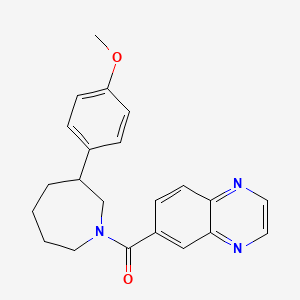

4-chloro-N-phenethylbenzenesulfonamide is a chemical compound that has attracted significant attention in various fields of research and industry. It has a molecular formula of C14H14ClNO2S and a molecular weight of 295.78 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-phenethylbenzenesulfonamide include a molecular weight of 295.78 . Detailed properties such as melting point, boiling point, and solubility were not found in the available resources.科学研究应用

碳酸酐酶抑制

- 环状级联到碳酸酐酶抑制剂:一项研究表明,4-氯-3-硝基苯磺酰胺与双亲电亲酚反应生成[1,4]氧杂zepine类初级磺酰胺。这些化合物对治疗上相关的碳酸酐酶表现出强烈的抑制作用。初级磺酰胺功能既能构建环,又能作为锌结合基团,这对于抑制过程至关重要(A. Sapegin 等,2018)。

光氧化和亚硝基产物形成

- 光氧化为亚硝基和硝基产物:N-(4-氯苯基)-苯磺酰胺水溶液的辐照导致形成4-氯亚硝基苯和4-氯硝基苯。本研究阐明了此类化合物在空气和光照存在下的光氧化行为,展示了它们在化学合成中的潜在环境影响和应用(G. Miller & D. Crosby,1983)。

氧化催化剂

- 溶解度、稳定性和氧化催化剂:考察了4-叔丁基苯磺酰胺取代的铁酞菁的溶解度和稳定性,以评估它们作为氧化催化剂的潜力。这些化合物在氧化条件下表现出显着的稳定性,并且在烯烃氧化中有效,表明它们在工业和环境催化过程中有应用(Umit Işci 等,2014)。

分子和电子结构

- 分子结构的理论研究:对包括4-氯苯磺酰胺在内的对卤代苯磺酰胺进行了详细的理论研究,以了解它们的结构性质。这项研究提供了对振动频率、核磁共振化学位移和电子特性的见解,有助于对这些分子的基本理解(M. Karabacak 等,2009)。

化学传感应用

- Sn2+离子的化学传感:基于4-氯-N-苯乙基苯磺酰胺衍生物的新型化学传感探针证明了对水溶液中Sn2+离子的选择性和灵敏检测。该应用对于环境监测和生物学研究具有重要意义,表明磺酰胺衍生物在传感器技术中的多功能性(P. Ravichandiran 等,2020)。

属性

IUPAC Name |

4-chloro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLHJXGCNCFSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

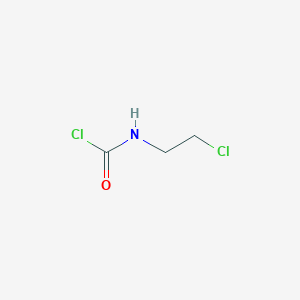

To a mixture of 150 ml of ethylene chloride and 150 ml of water are added 30.3 g of 2-phenylethylamine, 12 g of sodium hydroxide and 0.5 g of tetrabutylammonium bromide. 65.5 g of 4-chlorobenzenesulphonic acid chloride are added to the mixture in batches with stirring. After 30 minutes the organic phase is separated off, evaporated down and the residue is recrystallised from toluene.

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

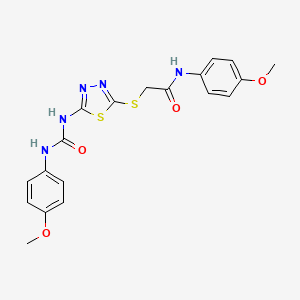

![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)

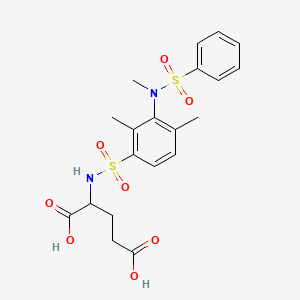

![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2567155.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)